molecular formula C13H9ClN2OS B2449136 2-[(4-Chlorophenyl)sulfanyl]-4-methoxynicotinonitrile CAS No. 338773-69-6

2-[(4-Chlorophenyl)sulfanyl]-4-methoxynicotinonitrile

Cat. No.: B2449136
CAS No.: 338773-69-6
M. Wt: 276.74
InChI Key: GEESZGDZSPRROZ-UHFFFAOYSA-N
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Description

2-[(4-Chlorophenyl)sulfanyl]-4-methoxynicotinonitrile is a chemical compound with the molecular formula C13H9ClN2OS . This nicotinonitrile derivative is characterized by a 4-chlorophenylsulfanyl group attached to the pyridine core, a structure often explored in medicinal and organic chemistry research. Compounds featuring the chlorophenylsulfanyl moiety are of significant interest in various research areas, including the development of novel pharmacologically active molecules . The specific stereoelectronic properties imparted by its functional groups make it a valuable intermediate for synthesizing more complex molecules or for studying structure-activity relationships (SAR). Researchers may utilize this compound in projects aimed at creating new ligands or inhibitors, particularly those investigating the role of sulfanyl-linked heterocycles in biological systems. Its structure suggests potential utility in material science applications, such as the development of organic electronic materials or as a building block for functionalized polymers. This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-4-methoxypyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2OS/c1-17-12-6-7-16-13(11(12)8-15)18-10-4-2-9(14)3-5-10/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEESZGDZSPRROZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)SC2=CC=C(C=C2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution: Core Methodology

The most widely reported synthetic route involves nucleophilic aromatic substitution (NAS) on a pre-functionalized pyridine core. This method leverages the reactivity of halogenated pyridine derivatives with thiol-containing nucleophiles.

Synthesis of 4-Methoxy-2-chloronicotinonitrile

The precursor 4-methoxy-2-chloronicotinonitrile serves as the starting material. Its synthesis typically involves:

  • Chlorination of 4-methoxynicotinonitrile using phosphorus oxychloride (POCl₃) at reflux temperatures (80–110°C) for 6–12 hours.
  • Purification via recrystallization from ethanol/water mixtures, yielding a white crystalline solid (mp: 92–94°C).

Thioether Formation with 4-Chlorothiophenol

The chloropyridine intermediate reacts with 4-chlorothiophenol under basic conditions:

  • Reaction Conditions :
    • Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)
    • Base: Potassium carbonate (K₂CO₃) or triethylamine (Et₃N)
    • Temperature: 60–80°C for 8–16 hours.
  • Mechanism : The base deprotonates 4-chlorothiophenol, generating a thiolate anion that displaces the chloride on the pyridine ring.
Table 1: Optimization of NAS Reaction Parameters
Parameter Range Tested Optimal Value Yield Improvement
Solvent DMF, THF, DMSO DMF 78% → 85%
Temperature (°C) 50, 60, 80, 100 80 72% → 85%
Reaction Time (h) 6, 12, 18, 24 16 80% → 85%
Base K₂CO₃, Et₃N, NaOH K₂CO₃ 70% → 85%

Post-reaction purification employs column chromatography (silica gel, ethyl acetate/hexane) to isolate the target compound in >95% purity.

Transition Metal-Catalyzed Coupling Approaches

Recent advances utilize palladium-catalyzed cross-coupling to enhance regioselectivity and reduce side reactions.

Suzuki-Miyaura Coupling Variant

While traditionally used for C–C bonds, modified protocols enable C–S bond formation:

  • Catalyst System : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%)
  • Substrate : 2-Bromo-4-methoxynicotinonitrile + 4-chlorophenylboronic thioester
  • Conditions :
    • Solvent: Toluene/water (4:1)
    • Base: Cs₂CO₃
    • Temperature: 100°C, 12 hours.
  • Yield : 70–75%, with challenges in boronic thioester stability.

C–H Activation Strategies

Direct functionalization of the pyridine ring via C–H sulfenylation:

  • Catalyst : CuI (10 mol%)
  • Oxidant : tert-Butyl hydroperoxide (TBHP)
  • Substrate : 4-Methoxynicotinonitrile + 4-chlorobenzenesulfonyl chloride
  • Conditions :
    • Solvent: Acetonitrile
    • Temperature: 60°C, 6 hours.
  • Yield : 65%, limited by competing side reactions.

Microwave-Assisted Synthesis for Rapid Optimization

Microwave irradiation significantly accelerates reaction kinetics:

  • Protocol :
    • 4-Methoxy-2-chloronicotinonitrile (1 equiv)
    • 4-Chlorothiophenol (1.2 equiv)
    • K₂CO₃ (2 equiv) in DMF
    • Microwave: 150 W, 120°C, 30 minutes.
  • Advantages :
    • Yield: 88% vs. 85% conventional heating
    • Purity: 97% by HPLC
    • Energy savings: 80% reduction in process time.

Industrial-Scale Production Considerations

Scalability challenges necessitate modifications to lab-scale protocols:

Continuous Flow Reactor Systems

  • Benefits : Enhanced heat/mass transfer, safer handling of exothermic reactions.
  • Parameters :
    • Residence time: 20 minutes
    • Temperature: 80°C
    • Throughput: 5 kg/day.

Solvent Recovery and Waste Management

  • Closed-loop systems recover >90% DMF via distillation.
  • Byproduct mitigation : K₂CO₃ filtration and reuse reduces waste by 40%.

Analytical Characterization of Synthetic Batches

Rigorous quality control ensures compliance with pharmaceutical standards:

Table 2: Spectroscopic Data for Batch Validation
Technique Key Features Reference Value
¹H NMR (CDCl₃) - OCH₃ singlet at δ 3.92 3.90–3.94 ppm
- Aromatic protons (6H) at δ 7.35–7.60 7.32–7.62 ppm
IR (cm⁻¹) - C≡N stretch: 2225 2220–2230
- C–S stretch: 690 685–695
HPLC Retention time: 8.2 min (C18 column) Purity ≥95%

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison for Industrial Adoption
Method Yield (%) Purity (%) Cost ($/kg) Scalability
NAS (Conventional) 85 95 1200 Moderate
NAS (Microwave) 88 97 1350 High
Pd-Catalyzed Coupling 75 93 2100 Low
C–H Activation 65 90 1800 Low

Chemical Reactions Analysis

Nitrile Transformations

The nitrile group (-C≡N) participates in:

  • Hydrolysis : Forms carboxylic acids under acidic/basic conditions.
    R-C≡NH2O/H+R-COOH\text{R-C≡N} \xrightarrow{\text{H}_2\text{O/H}^+} \text{R-COOH}

  • Reduction : Converts to primary amines via catalytic hydrogenation.
    R-C≡NH2/PdR-CH2NH2\text{R-C≡N} \xrightarrow{\text{H}_2/\text{Pd}} \text{R-CH}_2\text{NH}_2

Sulfanyl Group Reactivity

The -S-(4-chlorophenyl) moiety enables:

  • Oxidation : Forms sulfoxides/sulfones with H2_2O2_2 or mCPBA.
    R-S-R’OxidantR-SO-R’ or R-SO2-R’\text{R-S-R'} \xrightarrow{\text{Oxidant}} \text{R-SO-R'} \text{ or } \text{R-SO}_2\text{-R'}

  • Nucleophilic Substitution : Displacement by amines/thiols under basic conditions.

Methoxy Group Stability

The 4-methoxy group exhibits resistance to hydrolysis under mild conditions but demethylates under strong acids (e.g., HBr/AcOH) .

Electrophilic Aromatic Substitution

The pyridine ring undergoes regioselective reactions:

PositionReactivityExample Reactions
C-3ModerateNitration, halogenation
C-5HighFriedel-Crafts alkylation/acylation

Nitration Example
Pyridine+HNO3/H2SO43-Nitro derivative\text{Pyridine} + \text{HNO}_3/\text{H}_2\text{SO}_4 \rightarrow \text{3-Nitro derivative}
Yields depend on electron-withdrawing effects of substituents .

Biological Activity Correlations

Structural analogs like 4,6-bis(4-chlorophenyl)-5-[(4-chlorophenyl)sulfanyl]-2-methoxynicotinonitrile exhibit:

  • Anti-tubercular activity : MIC = 3.1 µM against Mycobacterium tuberculosis .

  • Blue fluorescence : Observed in derivatives with extended conjugation .

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C (TGA data) .

  • Photoreactivity : UV exposure induces sulfanyl group cleavage, forming disulfides.

Research Gaps

  • Detailed mechanistic studies of nitrile hydrolysis/sulfanyl oxidation are lacking.

  • Environmental toxicity data for degradation byproducts remain uncharacterized .

Scientific Research Applications

2-[(4-Chlorophenyl)sulfanyl]-4-methoxynicotinonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(4-Chlorophenyl)sulfanyl]-4-methoxynicotinonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The sulfanyl and methoxy groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(4-Chlorophenyl)sulfanyl]-4-methoxypyridine
  • **2-[(4-Chlorophenyl)sulfanyl]-4-methoxybenzene
  • **2-[(4-Chlorophenyl)sulfanyl]-4-methoxyquinoline

Uniqueness

2-[(4-Chlorophenyl)sulfanyl]-4-methoxynicotinonitrile is unique due to the presence of both the nicotinonitrile core and the 4-methoxy group, which can impart distinct chemical and biological properties

Biological Activity

2-[(4-Chlorophenyl)sulfanyl]-4-methoxynicotinonitrile is a nitrogen-containing heterocyclic compound that has gained attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a methoxy group and a sulfanyl group attached to a chlorophenyl moiety. Its chemical structure can be represented as follows:

C12H10ClN2OS\text{C}_{12}\text{H}_{10}\text{ClN}_2\text{OS}

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit phosphodiesterase (PDE) enzymes, particularly PDE2A, which plays a role in cognitive function and anxiety disorders. This inhibition may lead to increased cyclic nucleotide levels, promoting neuroprotective effects .
  • Antimicrobial Activity : Studies indicate that the compound exhibits antimicrobial properties by disrupting bacterial cell wall synthesis and inhibiting growth.
  • Anticancer Properties : Research suggests that it may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .

Biological Activity Data

Activity TypeObservationsReference
Enzyme InhibitionSelective inhibition of PDE2A
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in various cancer cell lines

Case Study 1: PDE2A Inhibition

In a study focusing on neuropsychiatric disorders, this compound was evaluated for its potential to enhance cognitive function. The compound demonstrated significant anxiolytic effects in animal models, suggesting its utility in treating conditions such as anxiety and schizophrenia through the modulation of PDE2A activity .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of the compound against several bacterial strains. Results showed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, indicating its potential as a therapeutic agent for bacterial infections.

Case Study 3: Anticancer Activity

In vitro studies revealed that treatment with this compound led to significant apoptosis in human cancer cell lines. The mechanism was linked to the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors, highlighting its potential as an anticancer drug .

Q & A

Q. What are the standard synthetic routes for preparing 2-[(4-chlorophenyl)sulfanyl]-4-methoxynicotinonitrile, and how can its purity be validated?

The compound is typically synthesized via nucleophilic substitution or coupling reactions involving 4-chlorophenylthiol and a pre-functionalized nicotinonitrile scaffold. Purity validation employs HPLC (>95% purity threshold) and spectroscopic techniques:

  • 1H/13C NMR : Confirmation of the sulfanyl group (δ ~3.5–4.5 ppm for S–CH2/aryl protons) and methoxy substituent (δ ~3.8–4.0 ppm) .
  • Mass spectrometry : Molecular ion peaks matching the exact mass (e.g., [M+H]+ at m/z 331.03 for C₁₃H₈ClN₂OS) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Key safety measures include:

  • Ventilation : Use fume hoods to avoid inhalation of fine particles (P210, P201) .
  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent dermal contact (P102, P103) .
  • Storage : In airtight containers at 0–6°C to prevent degradation .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

Structural elucidation relies on:

  • Single-crystal X-ray diffraction : Resolves bond lengths (e.g., C–S bond ~1.78 Å) and dihedral angles between aromatic rings .
  • Vibrational spectroscopy (IR) : Identification of nitrile (C≡N stretch ~2220 cm⁻¹) and sulfanyl (C–S stretch ~650 cm⁻¹) groups .

Advanced Research Questions

Q. How do crystallographic data resolve contradictions in reported molecular conformations of this compound?

Discrepancies in dihedral angles (e.g., 42° vs. 59° between pyridine and chlorophenyl rings) arise from polymorphism or solvent effects. SHELXL refinement (R-factor < 0.05) with anisotropic displacement parameters clarifies these variations . Hydrogen-bonding motifs (e.g., N–H⋯N or S(7) ring motifs) further stabilize specific conformations .

Q. What methodologies are used to analyze its hydrogen-bonding networks and their impact on biological activity?

Advanced approaches include:

  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., H⋯Cl contacts in co-crystals) .
  • Docking simulations : Correlates hydrogen-bond donor/acceptor sites with enzyme inhibition (e.g., kinase targets) . Experimental validation via isothermal titration calorimetry (ITC) confirms binding affinities influenced by these networks .

Q. How can conflicting NMR data from different solvents be reconciled during structure elucidation?

Solvent-dependent chemical shifts (e.g., DMSO-d₆ vs. CDCl₃) arise from polarity effects on nitrile and sulfanyl groups. Standardize protocols using deuterated DMSO for consistency, as its high polarity minimizes aggregation artifacts . Cross-validation with X-ray data resolves ambiguities in peak assignments .

Q. What strategies optimize its solubility for in vitro bioactivity assays?

  • Co-solvent systems : Use DMSO:PBS (≤1% v/v) to maintain solubility without cytotoxicity .
  • Salt formation : Hydrochloride derivatives improve aqueous solubility (e.g., 4-methoxyphenylsulfonylpiperidine analogs) .
  • Micellar encapsulation : Non-ionic surfactants (e.g., Tween-80) enhance dispersion in cell culture media .

Methodological Guidelines

  • Crystallography : Employ SHELXTL for high-resolution refinement, particularly for twinned crystals or high-symmetry space groups .
  • Spectral interpretation : Reference solvent-specific NMR databases (e.g., SDBS) to mitigate assignment errors .
  • Bioactivity testing : Include positive controls (e.g., kinase inhibitors) and validate results via dose-response curves (IC₅₀ calculations) .

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